Hexenediol

Description

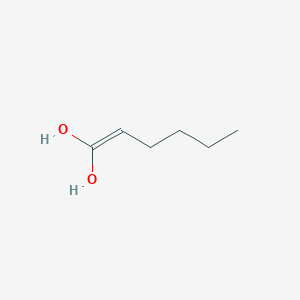

Structure

2D Structure

3D Structure

Properties

CAS No. |

37234-87-0 |

|---|---|

Molecular Formula |

C6H12O2 |

Molecular Weight |

116.16 g/mol |

IUPAC Name |

hex-1-ene-1,1-diol |

InChI |

InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h5,7-8H,2-4H2,1H3 |

InChI Key |

XRVUFNZZLJWIBD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=C(O)O |

Origin of Product |

United States |

Advanced Synthesis Methodologies for Hexenediol

Bio-Based Production Routes from Renewable Feedstocks

Bio-based production offers an environmentally benign strategy for generating chemicals from renewable resources like glucose. nih.gov Metabolic engineering of microorganisms and chemo-catalytic valorization of biomass-derived intermediates are key strategies in this domain.

Metabolic Engineering of Microorganisms for De Novo Biosynthesis

Metabolic engineering involves the rational modification and design of microbial pathways to produce desired compounds. sciepublish.comsciepublish.com This approach allows for the biosynthesis of molecules that may not have natural metabolic pathways in the host organism. sciepublish.com

Rational design plays a crucial role in constructing artificial metabolic pathways for compounds like hexenediol. One strategy involves designing modular pathways. For instance, a modular pathway encompassing adipic acid synthesis and its subsequent conversion has been designed for the biosynthesis of 1,6-hexanediol (B165255) (HDO) and 1,6-hexamethylenediamine (HMD) from glucose in Escherichia coli. acs.org A novel acyl-CoA dependent pathway for the efficient generation of adipate (B1204190) semialdehyde is crucial in this process. acs.orgrug.nl Adipate semialdehyde is an intermediate that can be derived from pathways starting with the condensation of succinyl-CoA and acetyl-CoA. rug.nlgoogle.com

Systematic enzyme screening and optimization of protein expression are vital for enhancing the efficiency of engineered pathways. acs.org Identifying enzymes with desired activity and specificity for pathway intermediates is critical. mit.edu Modulating protein expression levels ensures that each step in the pathway proceeds efficiently and prevents the accumulation of toxic intermediates. sigmaaldrich.comresearchgate.net Studies have involved screening enzymes for specific steps, such as adipyl-CoA dehydrogenase and acyl-CoA thioesterase, and evaluating their function in vitro using substrates like acetyl-CoA and succinyl-CoA. mdpi.com Optimizing factors like inducer concentration, post-induction time, and temperature can significantly impact recombinant protein expression levels. researchgate.net

Co-culture fermentation and whole-cell biocatalysis strategies can enhance the efficiency of bio-based production. acs.orgresearchgate.net Co-culturing different microbial strains, each engineered to perform specific modules of a complex pathway, can improve labor division and reduce metabolic burden on a single strain. acs.orgresearchgate.net For example, a two-strain co-cultivation process using engineered E. coli has been employed for the production of HDO and HMD from glucose, achieving a HDO titer of 214.93 mg/L. acs.orgnih.gov Whole-cell biocatalysis utilizes intact microbial cells containing the necessary enzymes as catalysts, offering advantages such as cofactor regeneration and protection of enzymes within the cellular environment. researchgate.netmdpi.com This approach simplifies downstream processing compared to using purified enzymes. researchgate.net

Here is a summary of a research finding related to co-culture fermentation:

| Strategy | Organism(s) | Substrate | Product(s) | HDO Titer (mg/L) | HMD Titer (mg/L) | Reference |

| Two-strain Co-cultivation | Engineered E. coli | Glucose | HDO, HMD | 214.93 | 16.62 | acs.orgnih.gov |

| One-pot Bioconversion | Microbial Consortium (E. coli) | Cyclohexane (B81311) | HDO | 13 mM | - | acs.org |

Enzyme Screening and Protein Expression Modulation

Chemo-Catalytic Valorization of Biomass-Derived Intermediates

Chemo-catalytic methods involve the use of catalysts to convert biomass-derived molecules into valuable chemicals like this compound. This approach leverages the chemical functionalities present in biomass intermediates.

Furan (B31954) and pyran derivatives, readily obtained from biomass, serve as promising intermediates for this compound production through catalytic hydroconversion. mdpi.com This process typically involves hydrogenation and hydrogenolysis reactions to open the furan or pyran ring and saturate double bonds, leading to the formation of diols. mdpi.comfrontiersin.org

Key biomass-derived intermediates include 5-hydroxymethylfurfural (B1680220) (HMF) and tetrahydropyran-2-methanol (B90372) (THP2M). rsc.org HMF, a C6-furanic compound derived from hexoses, can be converted to 1,6-hexanediol (1,6-HDO) via catalytic hydrogenation and ring-opening. frontiersin.orgresearchgate.netgoogle.com The conversion of HMF to 1,6-HDO can proceed through various intermediates, including 1,2,6-hexanetriol (B48424). google.comresearchgate.net Catalytic systems involving supported noble metals like Pd, Pt, and Ru, often modified with promoters like Re or WOx, have been investigated for the hydroconversion of HMF to 1,6-HDO. researchgate.netresearchgate.netresearchgate.net For example, a study using double-layered catalysts of Pd/SiO2 + Ir–ReOx/SiO2 in a fixed-bed reactor achieved a 1,6-HDO yield of 57.8% from HMF under specific conditions (373 K, 7.0 MPa H2, in a water/tetrahydrofuran (B95107) mixture). researchgate.netrsc.org Another approach utilized a Pd/zirconium phosphate (B84403) (ZrP) catalyst with formic acid as a hydrogen source under atmospheric pressure, yielding 43% 1,6-HDO from HMF. researchgate.net

Tetrahydropyran-2-methanol (THP2M), a cellulose-derived building block, can also be converted to 1,6-hexanediol. rsc.org A method involving dehydration, hydration, and hydrogenation steps has been reported. rsc.org Catalytic dehydration of THP2M yields 2,3,4,5-tetrahydrooxepine (THO), which is then hydrated to 2-oxepanol (B11958029) (OXL) and 6-hydroxyhexanal (B3051487) (6HDHX). rsc.org These intermediates are subsequently hydrogenated to 1,6-HDO over catalysts like Ni/C or Ru/C. rsc.org Rhenium-modified carbon-supported rhodium catalysts have also shown high selectivity for the hydrogenolysis of THP2M to 1,6-hexanediol, achieving an 84% yield with a Rh–ReOx/C catalyst. capes.gov.br

Here are some research findings on the chemo-catalytic conversion of HMF and THP2M to 1,6-Hexanediol:

| Feedstock | Catalyst System | Conditions | 1,6-Hexanediol Yield (%) | Reference |

| HMF | Pd/SiO2 + Ir–ReOx/SiO2 (double-layered) | 373 K, 7.0 MPa H2, Water/THF mixture | 57.8 | researchgate.netrsc.org |

| HMF | Pd/ZrP with Formic Acid | 413 K, Atmospheric Pressure | 43 | researchgate.net |

| THP2M | Rh–ReOx/C | Hydrogenolysis | 84 | capes.gov.br |

| THP2M | K-BEA (dehydration), then Ni/C or Ru/C (hydrogenation) | Dehydration, hydration, hydrogenation steps | 34 (overall from THP2M) | rsc.org |

Multi-Step Catalytic Cascade Reactions (Dehydration, Hydration, Hydrogenation, Hydrogenolysis)

Multi-step catalytic cascade reactions offer efficient pathways to synthesize hexenediols by combining several transformations in a single process. These cascades often involve reactions such as dehydration, hydration, hydrogenation, and hydrogenolysis. For example, the synthesis of 1,6-hexanediol (1,6-HDO) from 5-hydroxymethylfurfural (HMF), a biomass-derived furanic compound, has been demonstrated using double-layered catalysts in a fixed-bed reactor rsc.orgrsc.orgresearchgate.net. This process involves the ring-opening of HMF, likely through hydration steps, followed by hydrogenation and hydrogenolysis to yield 1,6-HDO.

Research findings highlight the impact of reaction conditions on product distribution in such cascade reactions. In the synthesis of 1,6-HDO from HMF, the hydrogen pressure significantly affected the yields of 1,6-HDO, hexanol, and hexane (B92381). rsc.org

| H₂ Pressure (MPa) | 1,6-HDO Yield (%) | Hexane Yield (%) | Hexanol Yield (%) |

| 0.5 | 11.8 | 76.3 | 0 |

| 7.0 | 57.8 | 8.6 | 8.2 |

Data derived from search result rsc.org.

High hydrogen pressure (7 MPa) favored the formation of 1,6-HDO, while lower pressure (0.5 MPa) resulted in a higher yield of hexane due to over-hydrogenolysis. rsc.org The solvent mixture also played a crucial role, with a specific ratio of water to tetrahydrofuran (THF) yielding optimal 1,6-HDO production. rsc.orgrsc.org

Integrated Bio- and Chemo-Catalytic Processes for this compound Production

Integrating biological and chemical catalysis presents a promising avenue for the sustainable production of hexenediols, particularly from renewable feedstocks. For instance, the de novo biosynthesis of 1,6-hexanediol from glucose using metabolically engineered Escherichia coli has been reported. acs.orgnih.gov This biocatalytic route involves the conversion of glucose to adipic acid precursors, followed by enzymatic steps to yield 1,6-hexanediol. acs.orgnih.gov

A co-culture fermentation strategy utilizing two strains of Escherichia coli was employed to enhance the efficiency of this process, resulting in a notable yield of 1,6-HDO from glucose as the sole carbon source. acs.orgnih.gov

| Carbon Source | Production Method | 1,6-HDO Yield (mg/L) |

| Glucose | Engineered E. coli | 214.93 |

Data derived from search result nih.gov.

This approach demonstrates the potential of combining biological systems with chemical transformations for the environmentally benign production of platform chemicals like this compound. acs.orgnih.gov

Electrosynthesis and Electrocatalytic Reforming of this compound Precursors

Electrosynthesis and electrocatalytic reforming offer alternative, often more sustainable, methods for producing this compound precursors by utilizing electrical energy to drive chemical transformations.

Electrochemical Oxidation Mechanisms

Electrochemical oxidation mechanisms are central to the electrosynthesis of various organic compounds, including potential this compound precursors. While specific mechanisms for this compound precursors were not extensively detailed in the provided results, the electrochemical oxidation of hexanediol (B3050542) itself has been explored for the production of platform chemicals like 6-hydroxyhexanoic acid and adipic acid. researchgate.netrsc.org This process typically involves electron transfer at an electrode surface, leading to the oxidation of the alcohol functional groups. Studies on the electrooxidation of alcohols using modified electrodes, such as nanoporous nickel oxyhydroxide, highlight the role of the electrode material and the alkaline electrolyte in facilitating the oxidation. researchgate.net

Influence of Electrolysis Conditions on Product Distribution and Faradaic Efficiency

The efficiency and selectivity of electrosynthesis are highly dependent on electrolysis conditions, including electrolyte composition, applied potential, and current density. Research on the electrochemical oxidation of hexanediol demonstrates that the electrolyte pH and applied potentials significantly influence the Faradaic efficiency and product distribution. researchgate.netrsc.org Controlled-potential electrolyses are employed to thoroughly examine these effects. rsc.org

Faradaic efficiency, a measure of the efficiency with which electric charge is used for the desired reaction, is a critical parameter in electrosynthesis. Studies in related electrochemical processes, such as CO₂ reduction, indicate that factors like potential can significantly impact the Faradaic efficiency for specific products. nso-journal.org While direct data on the influence of electrolysis conditions on this compound precursor synthesis was not provided, the principles observed in the oxidation of hexanediol and other electrochemical reactions suggest that careful control of these parameters is crucial to optimize the yield and selectivity of desired this compound precursors.

Process Intensification and Continuous Flow Synthesis Techniques

Process intensification and continuous flow synthesis techniques are increasingly applied in chemical manufacturing to improve efficiency, reduce waste, and enhance safety, aligning with the principles of green chemistry. acs.orgfrontiersin.orgmdpi.com Process intensification aims to decrease the size and impact of manufacturing processes, often involving the use of compact, efficient reactors and optimized reaction conditions. acs.orgmdpi.com

Continuous flow systems offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and easier scalability. frontiersin.orgmdpi.com These systems involve a continuous stream of reactants flowing through a reactor, allowing for better control over reaction parameters and potentially higher yields and selectivity. frontiersin.orgmdpi.com

While specific detailed research findings on process intensification and continuous flow synthesis solely for this compound production in the provided search results are limited, the general principles and benefits are highly relevant. The synthesis of 1,6-HDO from biomass-derived molecules through various continuous catalytic conversions, including dehydration, hydrogenation, and hydrogenolysis, highlights the application of continuous processing in this area. researchgate.netrepec.org These continuous processes can incorporate effective separation blocks for solvent and hydrogen reuse, as well as heat integration to reduce energy consumption. researchgate.netrepec.org

Furthermore, research into the continuous biocatalytic production of specific hexanediol isomers, such as (2R,5R)-hexanediol from 2,5-hexanedione (B30556) in continuously operated membrane reactors, demonstrates the application of continuous flow techniques in biocatalysis for this compound synthesis. researchgate.net This approach can achieve high space-time yields and catalyst usage. researchgate.net

The use of continuous flow reactors with heterogeneous catalysts packed beds is a common strategy in industrial continuous flow systems. researchgate.net This aligns with the eco-friendly catalyst systems discussed earlier. The transition from batch to continuous flow is a significant trend in the fine chemicals and pharmaceutical industries due to the advantages in efficiency, safety, and reproducibility. frontiersin.org

Catalytic Reaction Engineering of Hexenediol Transformations

Homogeneous Catalysis for Selective Derivatization of Hexanediol (B3050542)

Homogeneous catalysis involves catalysts dissolved in the same phase as the reactants, offering advantages in terms of selectivity and the ability to fine-tune catalytic properties. wikidata.orgfishersci.nl While heterogeneous catalysis is more widely used industrially due to easier separation and recycling, homogeneous catalysts can exhibit higher intrinsic activity and selectivity as every catalytic entity can act as an active site. fishersci.nl

Research in homogeneous catalysis for hexanediol derivatization focuses on achieving high selectivity towards desired products. The use of organometallic complexes is common in homogeneous catalysis. fishersci.nl However, challenges remain in catalyst recovery and stability under various reaction conditions. wikidata.orgfishersci.nl The development of robust homogeneous catalytic systems for the selective transformation of hexanediols remains an active area of investigation.

Heterogeneous Catalysis in Hexanediol Conversion Pathways

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is widely applied in the conversion of hexanediols due to the ease of catalyst separation and reusability. wikidata.orgfishersci.nl Various solid catalysts have been explored for different hexanediol conversion pathways, including oxidation, hydrogenation, and reductive amination.

For instance, the selective oxidation of 1,6-hexanediol (B165255) (1,6-HDO) to adipic acid (AA) has been investigated using supported palladium (Pd) catalysts. Pd/hydroxyapatite (B223615) (HAP) catalysts have shown high catalytic activity and selectivity for this transformation in water under base-free conditions. fishersci.atcenmed.comfishersci.ca Detailed studies indicate that the basicity of the HAP support, in concert with Pd nanoparticles, plays a crucial role in achieving efficient aerial oxidation. cenmed.comfishersci.ca Control experiments and reaction pathway analysis suggest that hexanal (B45976) and 6-hydroxyhexanoic acid are intermediate species in the conversion of 1,6-HDO to AA, with HAP facilitating the conversion of the aldehyde group to a carboxylic acid and Pd catalyzing the transformation of the alcohol group to an aldehyde. cenmed.com

Another important conversion pathway is the synthesis of 1,6-HDO from biomass-derived furanic compounds. Tetrahydrofuran-dimethanol (THFDM), specifically the 2,5 isomer, can be converted to 1,6-HDO over heterogeneous catalysts such as Pt-WOx/TiO2. uni.lufishersci.ca This reaction involves the ring-opening of THFDM followed by hydrogenolysis of the intermediate 1,2,6-hexanetriol (B48424) (HTO). uni.lu Similarly, 5-hydroxymethylfurfural (B1680220) (HMF) can be catalytically converted to 1,6-HDO using catalysts like Pd/SiO2 or Ir-ReOx/SiO2, or a combination thereof in a fixed-bed reactor. nih.gov A yield of 57.8% of 1,6-HDO was reported using a double-layered catalyst bed of Pd/SiO2 + Ir-ReOx/SiO2. nih.gov Pd supported on zirconium phosphate (B84403) (ZrP) has also been investigated for the hydrogenolytic ring opening of HMF to 1,6-HDO using formic acid as a hydrogen source, achieving a 43% yield. fishersci.no

Reductive amination of 1,6-hexanediol to hexamethylenediamine (B150038) (HMDA) is another significant transformation. Supported metal catalysts, including Ni, Co, Pt, Pd, and Ru on Al2O3, have been screened for this reaction in supercritical ammonia. fishersci.comchembeez.com Ru/Al2O3 catalysts have demonstrated high catalytic activity and selectivity for HMDA production. fishersci.comchembeez.comwikipedia.org The performance of these catalysts is influenced by factors such as metal dispersion and surface properties, including acid-basicity. fishersci.com

Heterogeneous catalysts are also employed in the hydrogenolysis of polyols. Rh/SiO2 has been shown to be an effective catalyst for the hydrogenolysis of isosorbide, producing diols and triols, including 1,6-hexanediol and 3,4-hexanediol. wikipedia.org

Enzyme-Catalyzed Functionalization of Hexanediol

Enzyme catalysis, or biocatalysis, offers a highly selective and environmentally friendly approach to the functionalization of hexanediols under mild reaction conditions. fishersci.catcichemicals.com Enzymes can catalyze specific transformations with high chemo-, regio-, and enantioselectivity. mpg.decenmed.com

Enzymes have been utilized in the synthesis of lactones from diols. For instance, a bi-enzymatic cascade system combining a Baeyer-Villiger monooxygenase (BVMO) and an alcohol dehydrogenase (ADH) has been designed for the synthesis of ε-caprolactone from cyclohexanone (B45756) and 1,6-hexanediol, where 1,6-hexanediol acts as a "double-smart cosubstrate". nih.gov This convergent enzymatic cascade achieved high conversion and product concentration. nih.gov

Enzymatic catalysis is also applied in the synthesis of polyesters from diols and dicarboxylic acid derivatives. Lipases, particularly immobilized Candida antarctica lipase (B570770) B (CALB), have been successfully used for the polycondensation of 1,6-hexanediol with diethyl adipate (B1204190). tcichemicals.com

Biocatalyst Characterization and Immobilization Strategies

Characterization and immobilization of biocatalysts are crucial for enhancing their stability, activity, and reusability in hexanediol transformations. Enzyme immobilization involves attaching the enzyme to a solid support, which can improve thermal and operational stability and facilitate separation from the reaction mixture. nih.govthegoodscentscompany.comwikipedia.org

Various immobilization strategies have been explored for enzymes used in diol transformations, including adsorption, covalent attachment, and encapsulation on different carrier materials such as porous glass, agarose (B213101) beads, and acrylic resins. tcichemicals.comnih.govwikipedia.orgthegoodscentscompany.com Characterization techniques are employed to assess the activity and stability of the immobilized enzymes. For example, the activity of immobilized alcohol dehydrogenases can be determined using standard test systems. fishersci.com Immobilization can lead to increased protein loading and activity compared to free enzymes. wikipedia.orgfishersci.com Studies have shown that immobilized enzymes can retain a significant percentage of their initial activity over multiple reaction cycles. wikipedia.orgthegoodscentscompany.com

The choice of support material and immobilization chemistry significantly impacts the performance and stability of the biocatalyst. nih.govwikipedia.org Innovative carrier materials, including those derived from renewable precursors, are being developed to improve enzyme immobilization for industrial biocatalysis. wikipedia.org

Mechanistic Studies of Enzymatic Catalysis (e.g., Baeyer–Villiger Monooxygenases)

Mechanistic studies provide insights into the reaction pathways and catalytic mechanisms of enzymes involved in hexanediol transformations, which is essential for enzyme engineering and optimization. Baeyer–Villiger monooxygenases (BVMOs) are a class of flavin-dependent enzymes that catalyze the insertion of an oxygen atom into ketones, transforming them into esters or lactones. mpg.demycocentral.eu These enzymes are relevant to hexanediol chemistry as they can be coupled with other enzymes, such as alcohol dehydrogenases, to synthesize lactones from diols. nih.gov

BVMO catalysis involves a complex cycle initiated by NADPH binding and flavin reduction. mycocentral.eu The mechanism involves the formation of a C4a-(hydro)peroxy-flavin adduct, which then attacks the carbonyl group of the substrate, forming a tetrahedral Criegee intermediate. An electronic rearrangement of this intermediate leads to the formation of the ester or lactone product. Studies on BVMO mechanisms highlight the role of specific amino acid residues and cofactors in facilitating oxygen activation and stabilizing reaction intermediates. mycocentral.eu Understanding these mechanisms is crucial for engineering BVMOs with improved activity and selectivity for specific substrates, including those relevant to hexanediol transformations.

Advanced Catalyst Development for Hexanediol-Related Reactions

Advanced catalyst development focuses on designing and synthesizing novel catalytic materials with enhanced activity, selectivity, and stability for hexanediol transformations. This includes the development of supported metal nanoparticle catalysts and other innovative catalytic systems.

Supported Metal Nanoparticle Catalysts (e.g., Au, Pd, Pt-WOx/TiO2)

Supported metal nanoparticle catalysts, utilizing precious metals like gold (Au), palladium (Pd), and platinum (Pt), are widely investigated for their activity in various hexanediol-related reactions. The catalytic properties of these materials are highly dependent on the nature of the metal, particle size, and the support material. fishersci.atcenmed.com

Supported Pd catalysts, particularly Pd/HAP, have demonstrated high activity and selectivity for the aerobic oxidation of 1,6-hexanediol to adipic acid. fishersci.atcenmed.com The support material influences the electronic properties of the supported metal, thereby affecting catalytic activity. cenmed.com

Platinum-based catalysts, such as Pt-WOx/TiO2, are effective for the hydrogenolysis of biomass-derived feedstocks like tetrahydrofuran-dimethanol (THFDM) to produce 1,6-hexanediol. uni.lufishersci.ca The activity and selectivity of Pt-WOx/TiO2 catalysts are attributed to the synergistic interaction between Pt and WOx. nih.gov Mechanistic studies on the conversion of 1,2,6-hexanetriol to 1,6-hexanediol over Pt-WOx/TiO2 suggest an enol formation pathway.

Supported gold nanoparticles have also been explored for the oxidation of 1,6-hexanediol to adipic acid, showing activity under low oxygen pressure and temperature. wikidata.org The support material's properties, such as basicity, can significantly influence the performance of supported Au catalysts. wikidata.org

The development of bimetallic nanoparticle catalysts, such as Ir-Re supported catalysts, has shown promise in the hydrogenation of adipic acid to 1,6-hexanediol, achieving complete conversion and significant selectivity. The synergistic interaction between the metals in bimetallic catalysts can lead to improved catalytic performance.

Hexenediol, a valuable chemical compound, is a subject of significant interest in catalytic reaction engineering, particularly concerning its transformations. Understanding the relationship between catalyst structure and its activity in these transformations is crucial for designing efficient and selective catalytic systems.

3.4.2. Structure-Activity Relationship Investigations in Catalysis

Structure-Activity Relationship (SAR) studies in catalysis aim to elucidate how the structural properties of a catalyst influence its performance, including reaction rate, selectivity, and stability . This understanding is vital for the rational design and optimization of catalysts for specific chemical transformations . In the context of this compound transformations, SAR investigations focus on correlating the physical and chemical characteristics of catalysts with their effectiveness in converting this compound isomers into desired products.

Research in this area involves a combination of experimental and computational techniques to characterize catalyst structures and evaluate their catalytic performance . Techniques such as X-ray diffraction (XRD), Nuclear Magnetic Resonance (NMR), infrared spectroscopy (IR), and various microscopy methods are employed to probe the structural features of catalysts researchgate.net. Computational methods like Density Functional Theory (DFT) and molecular dynamics simulations complement experimental findings by providing theoretical insights into reaction mechanisms and the impact of structural variations on activity .

Several factors influence the SAR in catalysis, including the geometry of the active site, electronic properties of the catalyst, surface area and porosity, the nature of the support material, and the presence of promoters or inhibitors .

Studies on the catalytic transformation of this compound isomers, such as 1,6-hexanediol (1,6-HDO), highlight the importance of catalyst structure. For instance, in the catalytic oxidation of 1,6-hexanediol to ε-caprolactone, the activity of ruthenium complexes with phosphine (B1218219) and pyridine (B92270) ligands was found to correlate with the steric hindrance of the phosphine ligand and the "pocket-size" dimension around the ruthenium center rsc.org. This suggests that the spatial arrangement around the metal center plays a significant role in determining catalytic activity rsc.org.

Another area of investigation involves the hydrogenation of precursors to produce this compound isomers, such as the hydrogenation of adipic acid or dimethyl adipate to 1,6-hexanediol colab.wsresearchgate.net. Studies on supported bimetallic catalysts, like Ir-Re supported on carbon or alumina, have shown that the support material and the ratio of metals influence catalytic performance and selectivity to 1,6-hexanediol researchgate.net. The synergistic interaction between the metals and the uniform distribution of metal particles were identified as factors contributing to enhanced activity and selectivity researchgate.net. Similarly, RuSn catalysts supported on different oxides have been investigated for the hydrogenation of dimethyl adipate, demonstrating that the support material impacts the formation of 1,6-hexanediol colab.ws.

While specific detailed data tables directly linking catalyst structural parameters to this compound transformation yields or selectivities across a range of catalysts were not extensively found in the search results, the research indicates that factors such as metal particle size, support properties (acidity, surface area), and the electronic and steric properties of active sites are critical in determining catalytic performance for reactions involving this compound or its precursors researchgate.netrsc.orgcolab.wsresearchgate.netmdpi.comresearchgate.netresearchgate.netvscht.czresearchgate.netmdpi.comnih.govmdpi.comrsc.org.

For example, research on the oxidation of 1,6-hexanediol to adipic acid over Au-based catalysts demonstrated the influence of the polymer stabilizer used during synthesis on the size and distribution of gold nanoparticles, which in turn affected catalytic activity and selectivity researchgate.net. The choice of basic conditions also played a significant role researchgate.net.

The design of hydroxyapatite (HAP) catalysts for the conversion of 1,6-hexanediol to various C6 compounds has also involved tuning acid-base properties by changing the Ca/P ratio and sodium content, indicating a structure-activity relationship based on the support's properties researchgate.net.

Understanding these structure-activity relationships is an ongoing effort, utilizing advanced characterization techniques and computational modeling to gain deeper insights at the atomic level nih.gov. This knowledge is essential for the rational design of highly efficient and selective catalysts for the valorization of biomass-derived compounds, including this compound isomers researchgate.netmdpi.com.

Polymerization Science Involving Hexenediol and Its Derivatives

Fundamental Polymerization Mechanisms

The polymerization of hexenediol and its derivatives can proceed through several distinct mechanisms, dictated by the specific functional groups present and the reaction conditions employed.

Free-Radical Polymerization Kinetics and Network Formation of this compound Diacrylate

Free-radical polymerization is a common pathway for the polymerization of hexanediol (B3050542) diacrylate (HDDA), a difunctional monomer widely used in photocurable systems. Studies employing dynamic models have investigated the photopolymerization of HDDA with bifunctional initiators like bis-acylphosphine oxide (BAPO) in the presence of oxygen. These models track the time-varying concentrations of monomer, oxygen, and different radical species using ordinary differential equations. researchgate.netuva.nl The models can account for branching, backbiting, and cyclization reactions, as well as diffusion-dependent reaction rates during photopolymerization. researchgate.net

The kinetics of HDDA photopolymerization are influenced by factors such as light intensity and temperature, with increases in these parameters generally leading to higher polymerization rates and final conversions. researchgate.net Oxygen is a known inhibitor of free-radical polymerization, diffusing into the reaction mixture and consuming free radicals to form peroxidic radicals, which can decrease polymerization rates and result in lower vinyl-group conversion compared to reactions without oxygen. uva.nl

Molecular dynamics and graph theory approaches have been utilized to investigate the thermo-mechanical properties and topology of HDDA polymer networks formed via free-radical polymerization. uva.nlrsc.orgnih.gov These studies have shown that the flexibility of HDDA molecules can influence the conversion of double bonds and delay the gel point, partly due to back-biting reactions that promote the formation of small cycles within the network. uva.nlrsc.orgscience.govresearchgate.net The gel point, defined as the point where a giant polymer component is formed, has been determined to be around 0.18 bond conversion under certain simulation conditions. rsc.orgscience.govresearchgate.net

Cationic Ring-Opening Polymerization Initiated by this compound

Hexanediol can act as a co-catalyst in cationic ring-opening polymerization (CROP). Its presence has been shown to significantly accelerate the cationic polymerization of epoxies by facilitating the formation of the superacid responsible for initiating the polymerization. researchgate.net

In the context of other cyclic monomers, such as 2-methylene-1,3-dioxepane (B1205776) derivatives (like AOMEC), hexamethylenediol (1,6-hexanediol) has been employed as an initiator in CROP catalyzed by compounds like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). acs.org The initial monomer concentration plays a crucial role in the equilibrium monomer concentration achieved in such polymerizations. acs.org

Enzymatic Polycondensation of this compound and Co-monomers (e.g., Diethyl Adipate)

Enzymatic polycondensation offers a more environmentally friendly route for polymer synthesis. The polycondensation of 1,6-hexanediol (B165255) and diethyl adipate (B1204190), catalyzed by immobilized lipase (B570770) from Candida antarctica (N435), has been studied as a case study for renewable polyester (B1180765) synthesis. sigmaaldrich.commdpi.comresearchgate.netnih.gov This reaction typically involves a two-step procedure: transesterification followed by polycondensation. mdpi.com

Research utilizing response surface methodology has investigated the influence of various parameters, including time, temperature, enzyme loading, and vacuum, on the number-average molecular weight (Mn) of the resulting poly(hexylene adipate). sigmaaldrich.commdpi.comnih.gov Studies have shown that a relatively short oligomerization step (e.g., 2 hours at 100 °C under atmospheric pressure) can be sufficient for adequate oligomer growth. sigmaaldrich.commdpi.comnih.gov The subsequent polycondensation step under vacuum significantly influences the final molecular weight. sigmaaldrich.commdpi.comnih.gov

Photopolymerization Dynamics and Initiator Systems of this compound Diacrylate

The photopolymerization of hexanediol diacrylate (HDDA) involves complex dynamics influenced by the photoinitiator system and irradiation conditions. Dynamic models are used to predict time and spatially varying vinyl-group conversion and the concentrations of various species involved in the polymerization. researchgate.net

Various photoinitiator systems have been explored for HDDA photopolymerization. For instance, benzophenone (B1666685) combined with polymerizable amines (such as EGDPM, DMPDA, and EGMPM) can serve as an initiator system. researchgate.net The type and concentration of the polymerizable amine significantly impact the kinetics of the photopolymerization rate and monomer conversion. researchgate.net Increasing light intensity and temperature can also lead to increased photopolymerization rates and final conversion. researchgate.net Other initiators, like bis-acylphosphine oxide (BAPO), are also effective in initiating HDDA photopolymerization. researchgate.netuva.nl

Polymer Network Formation and Evolution

The polymerization of multifunctional monomers like hexanediol diacrylate leads to the formation of cross-linked polymer networks. The structure and evolution of these networks are critical in determining the final material properties.

During the free-radical polymerization of HDDA, the formation of the polymer network involves the consumption of vinyl groups and the creation of covalent bonds between monomer units. uva.nl The flexibility of HDDA molecules has been observed to play a role in the network topology, influencing the conversion of double bonds and the gel point. uva.nlrsc.orgscience.govresearchgate.net Back-biting reactions can lead to the formation of small cyclic structures within the network. uva.nlrsc.orgscience.govresearchgate.net

As the polymerization progresses, the system transitions from a liquid pre-gel state to a rubbery gelled phase and eventually to a glassy state. nih.gov The crosslink density of the network increases with conversion, affecting properties such as glass transition temperature and mechanical modulus. uva.nlrsc.orgnih.gov Molecular dynamics simulations have been used to study the evolution of the network structure and predict properties like glass transition temperature and Young's modulus, showing good agreement with experimental data. uva.nlrsc.org

Influence of this compound on Polymerization Efficiency and Process Parameters

This compound and its derivatives influence polymerization efficiency and are affected by various process parameters depending on the polymerization mechanism.

In cationic polymerization, hexanediol can enhance efficiency by acting as a co-catalyst, accelerating the reaction rate. researchgate.net

For the enzymatic polycondensation of 1,6-hexanediol and diethyl adipate, process parameters such as time, temperature, enzyme loading, and vacuum significantly impact the number-average molecular weight (Mn) of the resulting polyester. sigmaaldrich.commdpi.comnih.gov Statistical analysis has shown that vacuum is a highly influential factor for Mn in solution polymerization, while enzyme loading is more influential in bulk polymerization. sigmaaldrich.commdpi.comnih.gov The reaction time also affects the achieved molecular weight, with longer reaction times leading to higher Mn up to a certain point. sigmaaldrich.commdpi.comnih.gov

In the photopolymerization of HDDA, the efficiency, often measured by monomer conversion and polymerization rate, is strongly influenced by the photoinitiator system, its concentration, and the light intensity and temperature of irradiation. researchgate.netuva.nlresearchgate.net Higher light intensity and appropriate initiator systems generally lead to faster polymerization and higher final conversions. researchgate.netmdpi.com The presence of oxygen, however, can reduce polymerization efficiency due to inhibition. uva.nl

The following table summarizes some of the key parameters and their influence on enzymatic polycondensation of 1,6-hexanediol and diethyl adipate:

| Parameter | Influence on Mn (Solution) | Influence on Mn (Bulk) | Notes |

| Time | Significant | Significant | Longer time generally increases Mn |

| Temperature | Significant | Significant | Affects reaction rate and equilibrium |

| Enzyme Loading | Significant | Most Influential | Higher loading can increase reaction rate |

| Vacuum | Most Influential | Significant | Crucial for removing byproducts |

Note: This table is based on findings from enzymatic polycondensation studies of 1,6-hexanediol and diethyl adipate. sigmaaldrich.commdpi.comnih.gov

Monomer Conversion Studies

Monomer conversion is a critical parameter in polymerization, directly influencing the yield and properties of the resulting polymer. Studies involving this compound derivatives, such as 1,6-hexanediol diacrylate (HDDA), have investigated the factors affecting the extent and rate of monomer consumption.

In photopolymerization of HDDA, the type and concentration of polymerizable amines used as coinitiators with benzophenone significantly influence the kinetics and final monomer conversion. researchgate.net Increasing light intensity and temperature can also lead to an increase in the photopolymerization rate and the final conversion of HDDA. researchgate.net

Research on the enzymatic polycondensation of 1,6-hexanediol and diethyl adipate has shown that reaction time, temperature, enzyme loading, and vacuum conditions all play a role in monomer conversion. mdpi.com For instance, a two-hour reaction time was found to be sufficient for adequate oligomer growth in the first step of a two-step polymerization process. mdpi.com Increasing enzyme loading from 1% to 10% can significantly affect the rate of conversion, with maximum conversion reached faster at higher enzyme concentrations. mdpi.com While a temperature increase showed a modest increase in maximum monomer conversion, the influence of vacuum was found to be a highly influential factor affecting the number-average molecular weight, which is intrinsically linked to conversion in polycondensation. mdpi.com

Studies on novel acrylic monomers, including comparisons with traditional diacrylates like HDDA, have also examined dark polymerization behavior following UV light exposure. HDDA demonstrated notable dark conversion, attributed to its crosslinked nature leading to higher mobility restrictions and longer radical lifetimes. nih.gov HDDA achieved approximately 7% dark conversion when UV light was extinguished at 10% conversion and 15% dark conversion when light was extinguished at 40% conversion. nih.gov This highlights that monomer conversion can continue even after the primary initiation source is removed, particularly in crosslinking systems.

The concentration of monomers also impacts conversion. In solution polymerization of 1,6-hexanediol and diethyl adipate, increasing monomer concentration led to an increase in both molecular weight and yield, indicating higher monomer conversion at greater concentrations. mdpi.com This is attributed to a higher polymerization rate in more concentrated solutions due to increased molecular collisions. mdpi.com

In free-radical polymerization of hexanediol diacrylate (HDDA), crosslinking polymerization can lead to macroscopic gelation at relatively low degrees of conversion. mdpi.com The initial polymerization rates for HDDA can be significantly faster compared to monoacrylates, which is largely explained by differences in the steady-state concentration of free radicals resulting from slower bimolecular termination rates in multifunctional monomers. mdpi.com

Control of Polymer Molecular Weight

Controlling the molecular weight of polymers is crucial for tailoring their physical and mechanical properties. In polymerization systems involving this compound derivatives, various parameters and techniques are employed to achieve desired molecular weights and molecular weight distributions.

In step-growth polymerization, such as the polycondensation of adipic acid and 1,6-hexanediol, the molecular weight distribution (MWD) can be controlled through the reaction path. kpi.ua Methods like intermediate monomer feeding have been proposed to influence the MWD. kpi.ua The synthesis of polyesters from adipic acid and diols, including 1,6-hexanediol, involves polycondensation where process conditions like temperature, pressure, and catalyst choice significantly affect the molecular weight and polydispersity of the polymer. ontosight.ai

Enzymatic polycondensation of 1,6-hexanediol and diethyl adipate has demonstrated the ability to control number-average molecular weight (Mn) by adjusting parameters such as reaction time, enzyme loading, and vacuum. mdpi.com Number-average molecular weights ranging from 5000 to 12,000 g·mol−1 were achieved after 24 hours, increasing up to 18,500 g∙mol−1 after 48 hours under specific conditions. mdpi.com Statistical analysis revealed that vacuum was the most influential factor for Mn in solution polymerization, while enzyme loading was most influential in bulk polymerization. mdpi.com An increase in monomer concentration also led to an increase in Mn. mdpi.com

In controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP), the initial concentration of the initiator plays a key role in determining the final molecular weight of the polymer at full monomer conversion. acs.orgsigmaaldrich.com The theoretical molecular weight increases reciprocally with the initial initiator concentration in a living polymerization process. acs.orgsigmaaldrich.com While ATRP has been successfully applied to various monomers, the specific application to this compound derivatives would follow these general principles, aiming for a linear increase of molecular weight with conversion and narrow molecular weight distributions. acs.orgsigmaaldrich.com

The synthesis of biodegradable cross-linked polyethylenimine derivatives using 1,6-hexanediol diacrylate as a cross-linker has shown that the catalyst and synthesis approach can provide enhanced control of polymer molecular weight. nih.gov Utilizing a poly(4-vinylpyridine)-supported Fe(III) catalyst, polymers with molecular weights ranging from 1.2 to 48 kDa were synthesized. nih.gov This demonstrates that the choice of crosslinking agent and catalyst system directly impacts the achievable molecular weight range in such polymerizations.

The control of molecular weight in step-growth polymerization can also be influenced by factors affecting the removal of byproducts, such as water or ethanol, which drives the reaction equilibrium towards higher molecular weights. mdpi.com Efficient removal of these volatile products is relevant to improving polymer properties. google.com

Studies on the synthesis of aliphatic polyester diols have also highlighted that molecular weight and distribution control can be achieved through initial and induced stoichiometric imbalance and optimization of purification protocols. google.com

Computational Chemistry and Molecular Modeling in Hexenediol Research

Quantum Chemical Calculations for Reaction Energetics and Intermediates

Quantum chemical calculations, based on the principles of quantum mechanics, are powerful tools for investigating the electronic structure of molecules and determining the energy changes associated with chemical reactions. These calculations can predict the relative stabilities of reactants, products, and transient intermediates, as well as the energy barriers of transition states hokudai.ac.jpnrel.govunipd.it. By mapping the potential energy surface of a reaction, quantum chemistry can elucidate detailed reaction pathways and identify key intermediate species that may be difficult to observe experimentally hokudai.ac.jpnrel.gov.

For hexenediol, quantum chemical calculations could be applied to study various reactions it might undergo, such as addition reactions across the double bond, reactions involving the hydroxyl groups, or isomerization processes. These calculations could help determine the most energetically favorable reaction pathways, understand the stability of possible intermediates formed during these transformations, and predict the feasibility of proposed reaction mechanisms. While specific quantum chemical studies on this compound reaction energetics and intermediates were not found in the provided search results, the methodology is routinely applied to a wide range of organic molecules to gain such fundamental insights into their reactivity nrel.govunipd.it.

Molecular Dynamics Simulations of this compound in Reaction Environments

In the context of this compound, MD simulations could be used to study its solvation in different media, its interaction with catalyst surfaces or active sites, or its behavior in polymerization mixtures. For instance, MD simulations have been used to investigate the interaction of 1,6-hexanediol (B165255) with proteins to understand its effect on phase separation, demonstrating the utility of this method in studying diol-molecule interactions in solution nih.govembopress.org. While these studies focused on the saturated analog, similar MD approaches could be adapted to study this compound, considering the influence of the double bond on its interactions and dynamics in various reaction environments. Such simulations can help in understanding how the environment influences this compound's reactivity and accessibility to other molecules.

Theoretical Prediction of Catalytic Site Reactivity and Selectivity

Computational methods are increasingly used to predict the reactivity and selectivity of catalytic sites for specific reactions researchgate.netnih.govbeilstein-journals.orgcam.ac.ukchem8.org. By modeling the interaction between a catalyst and a substrate like this compound, researchers can theoretically assess the energy barriers for different reaction pathways on the catalyst surface and predict which products are most likely to form. Density Functional Theory (DFT) is a common quantum chemical method used in this area to calculate adsorption energies, transition states, and reaction energies on catalytic surfaces beilstein-journals.orgchem8.org.

For this compound, theoretical predictions could aid in the design or selection of catalysts for specific transformations, such as hydrogenation of the double bond, oxidation of the hydroxyl groups, or selective functionalization. Computational studies can help identify the most active sites on a catalyst, understand the factors governing selectivity towards different reaction pathways, and potentially predict the performance of novel catalytic materials researchgate.netnih.govcam.ac.uk. Although specific examples of theoretical predictions for catalytic reactions of this compound were not found in the search results, the methodology is widely applied in heterogeneous and homogeneous catalysis research to guide experimental efforts beilstein-journals.orgchem8.org. For example, computational approaches have been used to understand catalytic conversion pathways of related diols researchgate.net.

Computational Studies on Polymerization Kinetics and Polymer Network Evolution

While this compound itself might not be a common monomer for homopolymerization in the same way as its diacrylate derivative, it could be involved in copolymerization reactions or used as a building block for polymers. Computational studies on the photopolymerization kinetics and network formation of 1,6-hexanediol diacrylate (HDDA), a related compound, demonstrate the application of techniques like Monte Carlo simulations and reactive molecular dynamics to understand the curing process and the resulting polymer network topology researchgate.netresearchgate.net. These studies investigate factors such as conversion rates, gel point formation, and the influence of molecular flexibility on network structure researchgate.net. Applying similar computational methodologies to systems involving this compound could provide insights into its reactivity in polymerization, how it incorporates into polymer chains, and how its structure influences the final polymer network architecture and properties.

Advanced Spectroscopic and Chromatographic Characterization of Hexenediol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Structural and Mechanistic Elucidation

NMR spectroscopy is a powerful tool for determining the structure and dynamics of molecules. For hexenediols, it can provide detailed information about the position of the double bond and the hydroxyl groups, as well as the stereochemistry of the molecule.

Solution-State and Solid-State NMR Applications

Solution-state NMR is commonly used for structural determination of small molecules like hexenediols when dissolved in a suitable solvent alfa-chemistry.com. It provides high-resolution spectra that allow for the assignment of individual atoms and the determination of connectivity and relative stereochemistry. For instance, ¹H NMR spectra of 1,6-hexanediol (B165255) can show characteristic signals for methylene (B1212753) protons adjacent to the hydroxyl groups and those within the alkane chain researchgate.netchemicalbook.com. Studies involving 1,6-hexanediol interacting with proteins have utilized solution-state NMR to investigate molecular details of these interactions, observing chemical shift perturbations that indicate binding or changes in the protein's environment biorxiv.orgnih.govresearchgate.net.

Solid-state NMR is applicable for studying hexenediols in solid form or when immobilized. This technique can provide insights into the molecular packing, crystalline structure, and dynamics in the solid state. While less common for simple diols compared to polymers or more complex systems, solid-state NMR has been used in the context of zeolites where molecules like 1,2-hexanediol (B41856) can interact with the solid framework, providing information about host-guest interactions oup.com. Dynamic nuclear polarization (DNP) can be used to enhance sensitivity in solid-state NMR experiments globalauthorid.com.

Two-Dimensional NMR Techniques (e.g., ¹H-¹³C HSQC)

Two-dimensional (2D) NMR techniques provide correlations between different nuclei, offering more comprehensive structural information. ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is particularly useful for correlating proton and carbon signals that are directly bonded youtube.comhmdb.ca. This helps in assigning carbon signals based on known proton assignments and confirming the connectivity within the hexenediol molecule. For hexenediols, an HSQC spectrum would show cross-peaks for each CH, CH₂, or CH₃ group, with the position of the cross-peak determined by the chemical shifts of the coupled proton and carbon nuclei hmdb.ca. This is invaluable for differentiating between this compound isomers and confirming the position of the double bond and hydroxyl groups. Studies on complex systems involving hexenediols, such as polymers or protein interactions, have utilized 2D NMR, including HSQC, to elucidate structural details and interactions biorxiv.orgnih.govgoogle.co.ukwindows.net.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. Fourier-transform infrared (FT-IR) spectroscopy is widely used to identify the presence of hydroxyl (-OH) and alkene (C=C) functional groups in hexenediols through their characteristic stretching and bending vibrations chemicalbook.comchemicalbook.com. The O-H stretching vibration typically appears as a broad band in the IR spectrum, while the C=C stretching vibration is observed in a specific range. FT-IR has been used to monitor reactions involving hexenediols, such as the formation of ester linkages in polymerization reactions, by observing the appearance or disappearance of characteristic functional group peaks researchgate.netresearchgate.netresearchgate.net.

Raman spectroscopy complements IR spectroscopy, often providing stronger signals for symmetrical vibrations and C=C bonds. Raman spectra of hexenediols can confirm the presence and environment of the double bond chemicalbook.comchemicalbook.com. Both techniques can be used for reaction monitoring by tracking changes in peak intensities or positions as the reaction progresses nist.gov.

Mass Spectrometry (MS) for Molecular Identification and Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. This is essential for identifying this compound isomers and their derivatives, as well as for analyzing reaction mixtures and metabolic pathways. Electron ionization (EI-MS) is a common technique that produces characteristic fragmentation patterns that can be used to identify compounds by comparison to spectral libraries nist.govmassbank.eumassbank.eurestek.comhmdb.cafoodb.ca.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the identification capabilities of mass spectrometry nih.gov. This hyphenated technique is particularly useful for analyzing complex mixtures containing different this compound isomers or related compounds. LC separates the components of the mixture based on their interaction with a stationary phase and a mobile phase, and the eluting compounds are then introduced into the mass spectrometer for detection and identification. LC-MS can be used for both qualitative and quantitative analysis of hexenediols. It is valuable for identifying reaction products, impurities, or metabolites of hexenediols nih.govcontaminantdb.camimedb.org. For instance, LC-MS has been used to detect diol metabolites, which could potentially include this compound isomers, as biomarkers nih.gov. The choice of LC column and mobile phase is critical for effective separation of this compound isomers, and different stationary phases like reversed-phase columns have been explored for separating hexanediol (B3050542) derivatives sielc.comacs.org.

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| 1,2-Hexanediol | 6920-22-5 |

| 1,6-Hexanediol | 629-11-8 |

| 1,3-Hexanediol | 210704 |

| 2,5-Hexanediol | 18049 |

| 1,5-Hexanediol | 27279606 |

| Hexanediol dodecanedioate | 21315705 |

Data Tables:

While specific quantitative data for all techniques applied directly to various this compound isomers across detailed research findings were not uniformly available in a format suitable for direct extraction into interactive tables, the search results provided examples of the types of data obtained and the applications of these techniques. For instance, NMR spectra provide chemical shifts and coupling constants, MS provides m/z values and relative intensities of ions, and chromatographic methods yield retention times. Below are illustrative examples of how such data would be presented in interactive tables if comprehensive datasets were available.

Illustrative ¹H NMR Data for a Hypothetical this compound Isomer

| Peak (ppm) | Multiplicity | Integration | Assignment (Proton) |

| 0.95 | t | 3H | CH₃ |

| 1.40 | m | 2H | CH₂ |

| 1.65 | m | 2H | CH₂ |

| 3.50 | t | 2H | CH₂-OH |

| 4.10 | m | 1H | CH-OH |

| 5.50 | dt | 1H | C=CH |

| 5.80 | dt | 1H | CH=C |

Illustrative EI-MS Data for a this compound Isomer

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 41 | 65 | [C₃H₅]⁺ |

| 55 | 80 | [C₄H₇]⁺ |

| 58 | 40 | [C₃H₆O]⁺ |

| 83 | 30 | [C₅H₁₁]⁺ |

| 101 | 10 | [M-OH]⁺ |

| 118 | 5 | [M]⁺ |

Illustrative GC Retention Times for this compound Isomers

| Isomer | Retention Time (min) |

| 1,2-Hexanediol | 8.5 |

| 1,6-Hexanediol | 9.2 |

| (Other Isomers) | (Varies) |

These illustrative tables demonstrate the type of quantitative data that would be generated and presented from spectroscopic and chromatographic analyses of hexenediols. Detailed research findings would include specific chemical shifts, coupling constants, fragmentation patterns, and retention times, along with their interpretation to elucidate the structure and behavior of the this compound compounds under investigation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely employed for the separation, identification, and quantification of volatile and semi-volatile organic compounds. Its application to hexanediol systems often involves sample preparation steps, such as derivatization, to enhance volatility and thermal stability.

GC-MS has been utilized in the analysis of hexanediol isomers and their metabolites. For instance, GC-MS was used to identify metabolites from the biodegradation of 1,6-hexanediol dibenzoate, a plasticizer. nih.gov The study involved trimethylsilylation of compounds from the biodegradation broth, allowing for the detection of metabolites like 6-benzoyloxyhexan-1-ol. nih.gov

Another application is the determination of n-hexane metabolites, including 2,5-hexanediol, in biological samples. GC-MS, alongside LC-MS, was used to evaluate the pattern of n-hexane metabolites, both conjugated and unconjugated, and different sample pretreatment methods. nih.gov In untreated urine samples, "free" 2,5-hexanedione (B30556), a metabolite of 2,5-hexanediol, was detectable by GC-MS in non-hydrolyzed samples. nih.gov Acid hydrolysis, however, was shown to increase the amount of 2,5-hexanedione and produce artifacts. nih.gov

GC-MS is also applied in the analysis of polymers and additives, where hexanediol derivatives might be present. For example, multifunctional pyrolyzer-GC/MS techniques have been applied to study the components of co-polyethylene terephthalates (co-PETs), identifying derivatized 1,6-hexanediol in certain samples. shimadzu.com The identification is typically performed by comparing the mass spectra of separated components with spectral libraries. researchgate.netosha.govijiset.com

Derivatization, such as silylation (e.g., using trimethylsilyl (B98337) derivatives), is a common practice when analyzing polar compounds like hexanediols by GC-MS to improve chromatographic behavior and detection limits. hmdb.caresearchgate.net While trimethylsilyl derivatives can be prone to hydrolysis, other derivatives like TBDMS derivatives show greater hydrolytic stability. researchgate.net Predicted GC-MS spectra for derivatized hexanediols, such as (±)-1,5-hexanediol (2 TMS), are available and can serve as a guide for identification, although experimental confirmation is necessary. hmdb.ca

Data on GC-MS analysis can include retention times and mass spectral fragmentation patterns, which are characteristic of specific hexanediol isomers or their derivatives.

Pulse Radiolysis for Transient Species Detection and Kinetic Investigations

Pulse radiolysis is a powerful technique used to study the kinetics and spectra of transient chemical species formed upon irradiation of a sample. ichtj.waw.pltaylorfrancis.com While direct studies specifically focused on this compound isomers using pulse radiolysis were not found in the provided search results, the technique is broadly applicable to investigating the behavior of organic compounds and the short-lived intermediates they form when subjected to ionizing radiation.

The method involves subjecting a sample to a short pulse of high-energy electrons, which generates reactive transient species such as hydrated electrons (eaq−), hydroxyl radicals (•OH), and hydrogen atoms (•H) in aqueous solutions. mdpi.comresearchgate.net These transient species can then react with the solute (e.g., a this compound), forming new transient intermediates. mdpi.comresearchgate.net The subsequent decay of these intermediates and the formation of longer-lived products can be monitored using fast spectroscopic detection methods, often in the nanosecond to microsecond timescale. ichtj.waw.pltaylorfrancis.com

Pulse radiolysis is invaluable for determining the reaction rate constants of the initial radical species with the solute and for characterizing the absorption spectra of the transient products. ichtj.waw.plnih.gov This provides insights into the mechanisms of radiation-induced chemical transformations. Studies on related organic compounds, such as diacrylate macromonomers, have utilized pulse radiolysis to determine rate constants of reactions with hydroxyl radicals and hydrated electrons and to obtain spectral data of transient species. researchgate.net Given the presence of hydroxyl groups and potentially double bonds in this compound systems, pulse radiolysis could be applied to study their reactivity with various radical species and the transient products formed, contributing to the understanding of their behavior in environments involving radical chemistry.

The time resolution of modern pulse radiolysis systems allows for the resolution of time constants ranging from a few nanoseconds to hundreds of microseconds, enabling the study of fast kinetic processes. ichtj.waw.pl

Advanced Chromatographic Separation Techniques (e.g., HPLC)

Advanced chromatographic separation techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the analysis and purification of this compound isomers and their derivatives, especially those that may not be suitable for GC-MS without derivatization due to lower volatility or higher molecular weight.

HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. Various modes of HPLC, such as reverse-phase (RP-HPLC), are commonly employed. For hexanediol derivatives like 1,6-hexanediol diacrylate, RP-HPLC methods have been developed. sielc.comsielc.com These methods typically utilize mobile phases consisting of mixtures of water and organic solvents, such as acetonitrile, often with the addition of modifiers like phosphoric acid or formic acid, particularly for compatibility with Mass Spectrometry (MS) detection. sielc.comsielc.com

The choice of stationary phase and mobile phase composition is critical for achieving optimal separation of specific hexanediol isomers or related compounds. For instance, a reverse phase HPLC method using an acetonitrile, water, and phosphoric acid mobile phase on a Newcrom R1 HPLC column has been reported for the analysis of 1,6-hexanediol diacrylate. sielc.comsielc.com

Beyond analytical separation, HPLC methods can be scaled up for preparative separation to isolate impurities or obtain purified samples of hexanediols or their derivatives. sielc.comsielc.com

Furthermore, hexanediols themselves can be utilized as components of the mobile phase in HPLC. For example, 1,2-hexanediol has been proposed as an eluent for RP-HPLC coupled with ICP-MS. researchgate.netspeciation.net Its use as a mobile phase additive has shown advantages, including improved compatibility with ICP-MS detection at higher flow rates and concentrations compared to common organic solvents like methanol (B129727) or acetonitrile. researchgate.netspeciation.net This application highlights the versatility of hexanediols not only as analytes but also as valuable reagents in advanced chromatographic techniques.

The effectiveness of HPLC separation is evaluated based on parameters such as retention time, peak shape, and resolution between different components in a mixture.

Mechanistic Biophysical Investigations of Hexenediol Interactions

Molecular Basis of Liquid-Liquid Phase Separation (LLPS) Modulation by Hexenediol

Liquid-liquid phase separation (LLPS) is a fundamental process by which cells organize biomolecules into membraneless compartments or condensates. These condensates are often formed through weak, multivalent interactions between proteins and nucleic acids, frequently involving intrinsically disordered regions (IDRs) and hydrophobic interactions. nih.govresearchgate.netlife-science-alliance.orgoup.com this compound, notably 1,6-hexanediol (B165255), is widely used to probe the nature of these condensates due to its capacity to interfere with these interactions. researchgate.netembopress.orgnih.govlife-science-alliance.org

Disruption Mechanisms of Protein and RNA-Protein Condensates

1,6-Hexanediol is known to disrupt various protein and RNA-protein condensates both in vitro and in living cells. researchgate.netembopress.orglife-science-alliance.org This disruption is attributed to its ability to interfere with the weak hydrophobic interactions that are crucial for the formation and maintenance of these liquid-like assemblies. researchgate.netlife-science-alliance.orglife-science-alliance.org Studies on the RNA-binding protein Fused in Sarcoma (FUS), a well-characterized protein undergoing phase separation, demonstrate that 1,6-hexanediol can dissolve FUS condensates. researchgate.netembopress.orgbiorxiv.org Similarly, nuclear bodies such as nuclear speckles and nucleoli, which are considered LLPS-dependent compartments, are affected by 1,6-hexanediol treatment. nih.govoup.com The disruption is often reversible and dose-dependent, consistent with an interference with dynamic, weak interactions rather than the breakdown of stable structures. pnas.org However, it is important to note that not all condensates are equally sensitive to 1,6-hexanediol, suggesting that different types of interactions (e.g., electrostatic) may stabilize some assemblies. researchgate.netembopress.orgbiorxiv.orgtypeset.io

Role of Hydrophobic Interactions and Direct Alkanediol-Biomolecule Contacts

The primary mechanism by which hexanediols disrupt LLPS is through their interference with hydrophobic interactions. researchgate.netlife-science-alliance.orgembopress.orgbiorxiv.orgresearchgate.netbiorxiv.orgnih.govnih.govdntb.gov.uaembopress.orgtandfonline.com As aliphatic alcohols, they can partition into hydrophobic regions and disrupt the weak attractive forces between protein residues or between proteins and RNA. researchgate.netembopress.orgbiorxiv.orgdntb.gov.ua Molecular simulations and nuclear magnetic resonance (NMR) spectroscopy studies provide a more detailed picture, showing that alkanediols can interact directly with biomolecules. researchgate.netembopress.orgbiorxiv.org The hydroxyl groups of hexanediols can form hydrogen bonds with the protein backbone and polar amino acid side chains, while the aliphatic chain can make contact with hydrophobic and aromatic residues. researchgate.netembopress.orgbiorxiv.org This amphiphilic nature allows hexanediols to act as solvation agents for protein polypeptide chains, interfering with the intramolecular and intermolecular interactions necessary for condensation. biorxiv.org This disruption of hydrophobic forces can also decrease the thermal stability of proteins. researchgate.netembopress.orgbiorxiv.org

Effects on Nuclear Transport Dynamics and Permeability Barriers

Beyond their effects on LLPS, hexenediols, particularly 1,6-hexanediol, are known to impact nuclear transport by affecting the nuclear pore complex (NPC). The NPC is a selective gate embedded in the nuclear envelope that regulates the passage of molecules between the nucleus and the cytoplasm. researchgate.netnih.govnih.govembopress.orgtandfonline.com Its selectivity is largely mediated by intrinsically disordered phenylalanine-glycine rich nucleoporins (FG-nups) and their dynamic interactions with nuclear transport receptors (NTRs). researchgate.netbiorxiv.orgnih.govnih.govdntb.gov.uatandfonline.com

Modulation of Nuclear Pore Complex (NPC) Permeability

1,6-Hexanediol treatment leads to a disruption of the NPC permeability barrier, resulting in increased passive permeability to molecules that are normally excluded from the nucleus. researchgate.netbiorxiv.orgnih.govnih.govtandfonline.comtandfonline.com This effect is observed relatively quickly upon exposure and is likely a direct consequence of 1,6-hexanediol's interaction with the nuclear transport machinery. researchgate.netbiorxiv.org Studies using reporter proteins have shown that 1,6-hexanediol allows the passive nuclear entry of molecules as large as 177 kDa, which are typically confined to the cytosol. nih.govnih.gov This indicates a breakdown in the selective gating mechanism of the NPC. researchgate.netbiorxiv.orgnih.govnih.govtandfonline.comtandfonline.com The potency of different alcohols in disrupting NPC permeability has also been linked to their hydrophobicity, similar to their effects on LLPS. nih.govembopress.org

Mechanisms of Nuclear Transport Receptor (NTR) Displacement

A key mechanism underlying the 1,6-hexanediol-induced increase in NPC permeability is the displacement or relocation of multiple Nuclear Transport Receptors (NTRs), such as Karyopherins (Kaps), from the NPCs. researchgate.netbiorxiv.orgnih.govnih.govtandfonline.comtandfonline.com These receptors normally bind to FG-nups through weak hydrophobic interactions and play a critical role in facilitated transport and maintaining the permeability barrier. researchgate.netbiorxiv.orgnih.govnih.govdntb.gov.uatandfonline.com The displacement of NTRs by 1,6-hexanediol quantitatively correlates with the observed increase in passive permeability. researchgate.netbiorxiv.orgnih.govnih.govtandfonline.comtandfonline.com This suggests that the presence of NTRs within the NPC is essential for its proper barrier function, and 1,6-hexanediol interferes with the dynamic binding of NTRs to FG-nups, leading to their release and a consequent loss of selectivity. researchgate.netbiorxiv.orgnih.govnih.govtandfonline.com

Influence on Chromatin Organization and Biophysical Properties in Living Cells

1,6-Hexanediol significantly influences the organization and biophysical properties of chromatin within living cells. Its effects extend beyond merely disrupting LLPS, leading to alterations in chromatin motion and condensation states, as well as impacting higher-order chromatin organization.

Alterations in Chromatin Motion and Condensation States

Research using live-cell single-nucleosome imaging has demonstrated that 1,6-HD drastically suppresses chromatin motion and induces hyper-condensation of chromatin in human cells life-science-alliance.orgnig.ac.jpscite.ainih.gov. These effects are dose-dependent, with higher concentrations of 1,6-HD (5% or greater) leading to chromatin being "frozen" life-science-alliance.orgnig.ac.jpscite.ainih.gov. This immobilization and condensation action of 1,6-HD appears distinct from its activity in melting liquid droplets life-science-alliance.orgnig.ac.jpnih.gov.

In vitro studies have shown that 1,6-HD greatly facilitates cation-dependent chromatin condensation life-science-alliance.orgnig.ac.jpnih.gov. The proposed mechanism suggests that aliphatic alcohols like 1,6-HD may remove water molecules surrounding chromatin, thereby locally condensing it life-science-alliance.orgnig.ac.jpnih.gov. Another isomer, 2,5-hexanediol, which has less droplet melting activity, also shows comparable suppression effects on chromatin motion at similar concentrations, suggesting that the effect on chromatin motion is not solely tied to LLPS disruption life-science-alliance.org. The effects induced by lower concentrations of 1,6-HD (2.5%) can be reversible, with chromatin motion recovering after washing out the compound. However, higher concentrations (5% and 10%) can lead to irreversible "freezing" of chromatin life-science-alliance.org. Super-resolution imaging techniques like PALM have further shown that chromatin appears more condensed with increasing concentrations of 1,6-HD life-science-alliance.org.

The following table summarizes the observed effects of different 1,6-HD concentrations on chromatin motion:

| 1,6-Hexanediol Concentration | Effect on Chromatin Motion | Reversibility (after 90 min wash) |

| 2.5% | Suppressed (comparable to untreated) life-science-alliance.org | Reversible life-science-alliance.org |

| 5% | Drastically suppressed, "frozen" life-science-alliance.orgnig.ac.jpscite.ainih.gov | Irreversible life-science-alliance.org |

| 10% | Drastically suppressed, "frozen" life-science-alliance.orgnig.ac.jpscite.ainih.gov | Irreversible life-science-alliance.org |

Impact on Higher-Order Chromatin Organization (e.g., 3D Genome)

Beyond local condensation and motion, 1,6-HD also impacts the higher-order organization of the genome in living cells. Studies using techniques like STORM and Hi-C have investigated the effects of 1,6-HD-mediated LLPS disruption on 3D genome organization oup.comcolab.wsbiorxiv.orgresearchgate.netoup.com.

Disruption of LLPS by 1,6-HD has been shown to partially compromise 3D genome organization scite.aioup.comcolab.wsbiorxiv.orgresearchgate.netoup.comcondensates.com. Specifically, 1,6-HD treatment can lead to the enlargement of nucleosome clutches and their more uniform distribution within the nuclear space oup.comcolab.wsbiorxiv.orgresearchgate.netoup.com. At a megabase scale, chromatin can undergo moderate but irreversible perturbations, resulting in the partial mixing of A and B chromatin compartments colab.wsbiorxiv.orgresearchgate.netoup.com. The removal of 1,6-HD may not allow chromatin to fully regain its initial configurations, potentially leading to more compact repressed chromatin compared to untreated cells colab.wsresearchgate.netoup.com.

1,6-HD treatment has also been observed to weaken enhancer-promoter interactions and TAD insulation, although its effect on CTCF-dependent loops may not be considerable colab.wsoup.com. This suggests that while 1,6-HD-sensitive LLPS plays a role in chromatin spatial organization, its contribution might be limited in constraining folding patterns and facilitating compartmentalization at different levels colab.wsoup.com. Short-term exposure to 1.5% 1,6-HD can lead to reduced long-range interactions and strengthened compartmentalization, while longer exposure may have opposite effects scite.ainih.gov. The long-range interactions between regions enriched in condensate components were also markedly weakened following 1,6-HD treatment scite.ainih.gov.

Direct Effects of this compound on Enzyme Catalytic Activities (e.g., Kinases, Phosphatases)

Investigations into the biophysical effects of 1,6-hexanediol have revealed that it can directly impair the catalytic activities of various enzymes, including kinases and phosphatases nih.govcobiss.netexlibrisgroup.comresearchgate.netnih.gov. This effect is significant and occurs independently of the enzyme's ability to undergo LLPS nih.gov.

Studies have shown a concentration-dependent decrease in kinase activity upon addition of 1,6-HD nih.gov. For instance, the activity of the cyclin-dependent kinase (Cdk) complex Cdk9/CycT1 (P-TEFb) was diminished by 25% at a 1,6-HD concentration of 0.625% and reduced to 5% at a concentration of 5% nih.gov. This impairment of kinase activity by 1,6-HD is not related to the presence of disordered regions in proteins that might be involved in LLPS nih.gov.

Similarly, 1,6-HD affects phosphatase activity. The activity of the RNA polymerase II CTD specific phosphatase SSU72 was also impaired in the presence of 1,6-HD nih.gov. At concentrations typically used to dissolve LLPS droplets (5-10%), both kinases and phosphatases can become virtually inactive cobiss.netnih.gov.

The direct inhibition of kinase and phosphatase activities by 1,6-HD highlights a crucial consideration when using this compound as a tool in studies involving phosphorylation-dependent pathways or processes influenced by chromatin organization, as the observed effects might be a result of direct enzyme inhibition rather than solely LLPS disruption nih.govcobiss.netnih.gov. While kinases and phosphatases are strongly affected, other enzymes like DNase I showed no affected activity at up to 5% 1,6-HD, although its thermal stability was reduced nih.gov. DNA polymerases were also affected, losing activity at varying concentrations of 1,6-HD nih.gov.

The following table illustrates the impact of 1,6-HD on the activity of tested enzymes:

| Enzyme Type | Example Enzyme | Effect of 1,6-HD | Notes |